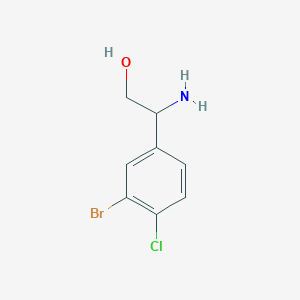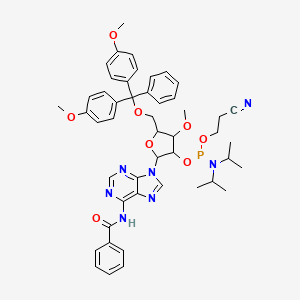
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amin ist eine organische Verbindung mit einer komplexen Struktur. Sie zeichnet sich durch das Vorhandensein eines Cyclohexanrings aus, der mit einer Methoxypropan-2-yl-Gruppe und einer Aminogruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amin beinhaltet typischerweise die Reaktion von 3,3,5-Trimethylcyclohexanon mit 1-Methoxypropan-2-amin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas durchgeführt, was die Reduktion des Ketons zum entsprechenden Amin erleichtert .
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Fließreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Hochdruckhydrierung und fortschrittlichen Katalysatorsystemen kann die Effizienz des Syntheseprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Destillation und Umkristallisation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Aminogruppe weiter modifizieren.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion sekundäre oder tertiäre Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die Enzymwechselwirkungen und Stoffwechselwege betreffen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methoxypropan-2-ol: Eine einfachere Verbindung mit ähnlichen funktionellen Gruppen, aber ohne den Cyclohexanring.
3,3,5-Trimethylcyclohexanon: Ein Vorläufer bei der Synthese der Zielverbindung.
N-(1-Methoxypropan-2-yl)-6-methylanilin: Eine strukturell verwandte Verbindung mit unterschiedlichen Substitutionssmustern
Einzigartigkeit
N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amin ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und des Vorhandenseins des Cyclohexanrings.
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-10-6-12(8-13(3,4)7-10)14-11(2)9-15-5/h10-12,14H,6-9H2,1-5H3 |
InChI-Schlüssel |
WKXDJQJXMDXLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)NC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)









